GRK1 Potency and Selectivity: GSK2163632A vs. GSK180736A Direct Head-to-Head Comparison
In a direct comparative enzymatic assay, GSK2163632A (pyrrolopyrimidine class) exhibits a log IC₅₀ of –6.9 for GRK1, corresponding to a 3,162-fold increase in potency relative to the paroxetine benchmark, whereas GSK180736A (indazole class) shows a log IC₅₀ > –3 for GRK1 (no measurable inhibition below assay detection limits) [1]. This establishes GSK2163632A as a potent GRK1 inhibitor, while GSK180736A is effectively inactive against GRK1 [1].
| Evidence Dimension | GRK1 inhibition potency (log IC₅₀) |
|---|---|
| Target Compound Data | log IC₅₀ = –6.9 (IC₅₀ ≈ 125 nM) |
| Comparator Or Baseline | GSK180736A: log IC₅₀ > –3 (no measurable inhibition); Paroxetine (benchmark): log IC₅₀ = –3.4 |
| Quantified Difference | GSK2163632A is >7,900× more potent than GSK180736A for GRK1 (minimum estimate based on log IC₅₀ difference); 3,162× more potent than paroxetine benchmark |
| Conditions | Enzymatic assay; compound solubility limited measurement to IC₅₀ < 1 mM |
Why This Matters
For GRK1-targeted studies, GSK180736A is functionally inactive and cannot serve as a substitute; GSK2163632A is the only validated potent inhibitor of the two lead compounds for GRK1.
- [1] Homan KT et al. Table 2: Potency and Selectivity of Inhibitors among the GRKs and PKA. ACS Chem Biol. 2015;10(1):310-319. PMC4301037. View Source
